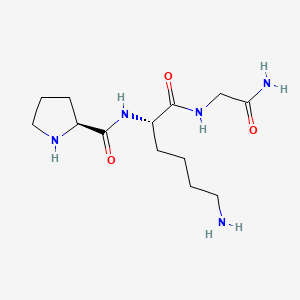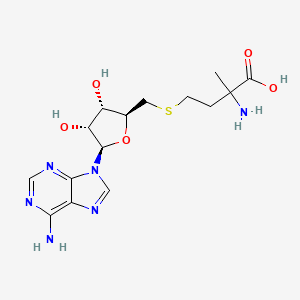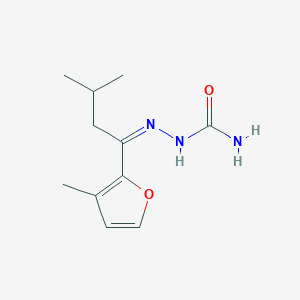
2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . This compound is known for its unique structure, which includes a furan ring and a hydrazinecarboxamide group. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
准备方法
The synthesis of 2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide typically involves the reaction of 3-methylfuran-2-carbaldehyde with a suitable hydrazine derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can also undergo condensation reactions with other compounds, forming larger molecules with the elimination of small molecules like water or ammonia.
科学研究应用
2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide involves its interaction with specific molecular targets within cells . It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
相似化合物的比较
2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide can be compared with other similar compounds, such as:
3-Methyl-1-(3-Methylfuran-2-Yl) But-2-En-1-One: This compound shares a similar furan ring structure but differs in its functional groups and overall reactivity.
3-Methyl-2-(2-methyl-2-butenyl)-furan: Another compound with a furan ring, but with different substituents, leading to distinct chemical and biological properties.
2-Methyl-1-benzofuran-3-carbaldehyde: This compound has a benzofuran ring, which imparts different chemical characteristics compared to the furan ring in this compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
属性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
[(Z)-[3-methyl-1-(3-methylfuran-2-yl)butylidene]amino]urea |
InChI |
InChI=1S/C11H17N3O2/c1-7(2)6-9(13-14-11(12)15)10-8(3)4-5-16-10/h4-5,7H,6H2,1-3H3,(H3,12,14,15)/b13-9- |
InChI 键 |
DFZGGFJEJSHKPI-LCYFTJDESA-N |
手性 SMILES |
CC1=C(OC=C1)/C(=N\NC(=O)N)/CC(C)C |
规范 SMILES |
CC1=C(OC=C1)C(=NNC(=O)N)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
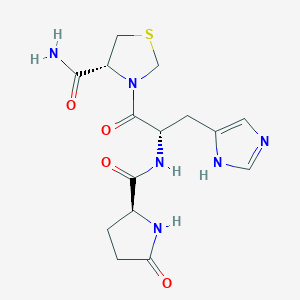
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
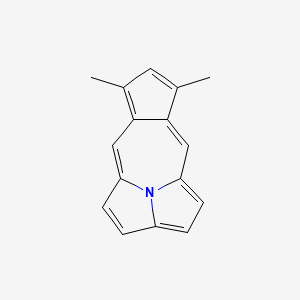
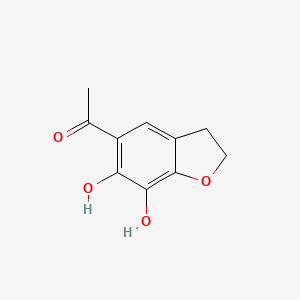
![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)
![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
